molecular formula C17H24ClN3O2 B7562631 2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide

2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide

Cat. No. B7562631
M. Wt: 337.8 g/mol
InChI Key: HFTQVCLNXFAAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide, also known as CEP-26401, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CEP-26401 is a small molecule that acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a protein that is involved in various physiological and pathological processes.

Mechanism of Action

2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide acts as a PAM of the α7 nAChR, which means that it enhances the activity of the receptor by binding to a site on the protein that is distinct from the acetylcholine-binding site. The α7 nAChR is a ligand-gated ion channel that is permeable to calcium ions and is expressed in various regions of the brain. Activation of the α7 nAChR has been shown to improve cognitive function and has been implicated in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide has been shown to enhance the activity of the α7 nAChR in various in vitro and in vivo models. The compound has been shown to increase the binding of radiolabeled ligands to the receptor and to potentiate the response of the receptor to acetylcholine. Studies have also suggested that 2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. The compound has been shown to reduce inflammation in the brain and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is commercially available. The compound has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of 2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide in lab experiments. The compound has relatively low solubility in water, which can make it difficult to use in certain assays. Additionally, the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide. One area of research is the development of more potent and selective α7 nAChR PAMs. Another area of research is the investigation of the safety and efficacy of 2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide in humans. Clinical trials will be needed to determine whether the compound is safe and effective for the treatment of neurological disorders. Finally, research on the potential use of 2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide in combination with other drugs or therapies may also be of interest.

Synthesis Methods

2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of 2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide was first reported by researchers at Pfizer in 2008. The method involves the condensation of 2-chlorophenylacetic acid with N,N-diethyl-1,3-propanediamine to form an imine intermediate, which is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with ethyl chloroacetate to form the final product, 2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide.

Scientific Research Applications

2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to enhance the activity of the α7 nAChR, which is involved in various cognitive processes such as learning and memory. Studies have also suggested that 2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide may have neuroprotective effects and can reduce inflammation in the brain.

properties

IUPAC Name

2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c1-4-20(5-2)16(22)12-19(3)15-10-11-21(17(15)23)14-9-7-6-8-13(14)18/h6-9,15H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTQVCLNXFAAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C)C1CCN(C1=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide

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